Indolo[1,2-b][2,7]naphthyridine-6,12-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88207-32-3 |
|---|---|
Molecular Formula |
C15H8N2O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
indolo[1,2-b][2,7]naphthyridine-6,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-3-1-2-4-12(10)17-13(14)7-9-5-6-16-8-11(9)15(17)19/h1-8H |
InChI Key |
ZAAVVVZEVRJAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=NC=C4)C(=O)N23 |
Origin of Product |
United States |
Synthetic Methodologies for Indolo 1,2 B 1 2 Naphthyridine 6,12 Dione and Its Analogues
Multi-step Synthetic Routes from Key Precursors
Multi-step syntheses provide a classical yet robust approach to complex molecules, allowing for the careful and controlled construction of the target scaffold through a sequence of reliable reactions.
A key strategy in the synthesis of naphthyridine-containing polycycles involves the regioselective functionalization of the naphthyridine core. Halogenation, particularly bromination or iodination, provides a chemical handle for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, in the synthesis of analogues like Lophocladines A and B, which are based on the 2,7-naphthyridine (B1199556) skeleton, regioselective bromination or iodination is a critical step. This high regioselectivity is often dictated by the electronic properties of the existing substituents on the pyridine (B92270) rings.
Once halogenated, the precursor can undergo intramolecular cyclization. For example, an N-nucleophile tethered to a 2-aryl indole (B1671886) can participate in an intramolecular cyclization when treated with an electrophilic halogenating agent like N-chlorosuccinimide (NCS), leading to the formation of N-fused indolines. nih.gov A similar strategy can be envisioned where a suitably functionalized indole derivative is tethered to a brominated naphthyridine precursor, setting the stage for an intramolecular cyclization to form the final fused ring system.
Table 1: Examples of Halogenation/Cyclization in Heterocycle Synthesis
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 2-Aryl indole with N-nucleophile | NCS | Polycyclic indoline | 41% nih.gov |
| 2,7-Naphthyridin-1-ol | POBr₃ / PBr₅ | 1-Bromo-2,7-naphthyridine | N/A |
The formation of the dione (B5365651) moiety within the Indolo[1,2-b] rsc.orgrsc.orgnaphthyridine-6,12-dione structure is a critical transformation that can be achieved through oxidative cyclization reactions. These reactions often involve the intramolecular cyclization of a precursor molecule accompanied by an oxidation step to generate the desired carbonyl groups.
A relevant analogue is the synthesis of indolo[2,1-b]quinazoline-6,12-diones (tryptanthrins). One efficient method involves a one-pot tandem process starting from 2-haloacetophenones and anthranilamides. researchgate.net This sequence is believed to proceed through several steps including iodination, Kornblum oxidation, and a copper-catalyzed intramolecular N-arylation, culminating in the fused diketone structure. researchgate.net Another approach involves the thionyl chloride-mediated dehydrogenation and subsequent intramolecular Friedel-Crafts acylation of a Schiff base-homophthalic anhydride (B1165640) cyclization product to yield indolo[4,3-bc]phenanthridine-diones. nih.gov
Furthermore, manganese(III) acetate (B1210297) is a common reagent for mediating oxidative cyclizations. For example, 3-substituted indoles can undergo intramolecular oxidative arylation to form new rings, demonstrating the feasibility of creating C-C bonds on the indole core under oxidative conditions. nih.gov These methodologies highlight viable pathways for constructing the diketone portion of the target molecule from appropriately designed precursors.
Catalytic Coupling and Advanced Cyclization Reactions
Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency and atom economy. Palladium- and copper-catalyzed reactions are particularly powerful for constructing the complex frameworks of polyheterocyclic compounds.
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis. researchgate.net This reaction is instrumental in building precursors for cyclization. In the context of indole-fused heterocycles, a palladium-catalyzed carbonylative Sonogashira/annulation reaction has been developed to synthesize indolo[1,2-b]isoquinolines from 2-bromo-N-(2-iodophenyl)benzamides and terminal alkynes. nih.gov This efficient one-step transformation establishes three C-C bonds and one C-N bond. nih.gov
This methodology can be directly applied to the synthesis of the Indolo[1,2-b] rsc.orgrsc.orgnaphthyridine framework. A halogenated 2,7-naphthyridine precursor could be coupled with an appropriately substituted 2-alkynyl aniline (B41778) derivative. The resulting intermediate, containing both the indole and naphthyridine precursors linked by an alkyne, would be primed for a subsequent intramolecular cyclization to forge the final heterocyclic system. researchgate.netthieme-connect.de
Table 2: Conditions for Sonogashira Coupling in Heterocyclic Synthesis
| Substrates | Catalyst System | Conditions | Product Type |
|---|---|---|---|
| 2-bromo-N-(2-iodophenyl)benzamides, terminal alkynes | Pd(OAc)₂, Xantphos | Mo(CO)₆, DBU, Toluene, 120 °C | Indolo[1,2-b]isoquinolines nih.gov |
| Halogenated naphthoquinone, terminal acetylene | Pd catalyst, Cu catalyst | N/A | Indolequinone researchgate.net |
Copper catalysis offers mild and efficient routes for constructing heterocyclic rings. Copper-catalyzed oxidative cyclization of enynes (molecules containing both an alkene and an alkyne) or related structures is a powerful tool. For instance, a visible-light-induced, copper-catalyzed intramolecular oxidative cyclization has been reported for the synthesis of multi-substituted quinolines and indoles from substituted aromatic enamines and alkynes, using dioxygen as the oxidant. rsc.org
Another relevant copper-catalyzed oxidative cyclization produces 2-sulfonated 9H-pyrrolo[1,2-a]indol-9-ones from N-propargyl-substituted indoles and sulfonylhydrazides. nih.govfigshare.com This reaction proceeds under mild conditions and demonstrates the utility of copper in mediating complex cyclizations involving alkynes. Such strategies are highly applicable to the synthesis of the target indolonaphthyridine dione, where an intramolecular cyclization of a precursor containing both indole and alkyne functionalities could be triggered by a copper catalyst to form one of the fused rings.
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to building molecular complexity. rsc.org These reactions can rapidly assemble intricate polyheterocyclic scaffolds from simple starting materials.
A notable example is the base-induced propargylation of indigo, which leads to a one-pot synthesis of complex systems like benzo[b]indolo[1,2-h]naphthyridine. nih.govresearchgate.net This reaction proceeds through a sequence of inter- and intramolecular substitution and addition reactions. nih.govresearchgate.net This demonstrates that a readily available and simple precursor can be transformed into a complex, fused heterocyclic system in a single operation. acs.org Similarly, a sequential Ugi/iodine-promoted cyclization/Staudinger/aza-Wittig reaction has been developed for the synthesis of luminescent indolo[2,1-b]quinazolin-6(12H)-ones, showcasing a multi-reaction sequence in an efficient synthesis. nih.gov Devising a cascade sequence that starts from a functionalized indole or naphthyridine building block could provide a highly convergent and elegant route to the Indolo[1,2-b] rsc.orgrsc.orgnaphthyridine-6,12-dione core.
Strategic Approaches for Naphthyridine Ring Construction Relevant to the Scaffold
The synthesis of the naphthyridine framework, a di-aza-naphthalene system, has been a subject of considerable interest. Several classical and modern synthetic methods have been developed and refined to afford access to this important heterocyclic motif. The adaptation of these methods to the synthesis of the complex, fused system of Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione requires careful selection of starting materials and reaction conditions.
Friedlander Reaction and its Modified Variants
The Friedlander annulation is a cornerstone in the synthesis of quinolines and, by extension, naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester. researchgate.netnih.gov The reaction can be catalyzed by either acids or bases and generally proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the pyridine ring. researchgate.net
For the synthesis of an Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione analogue, a plausible Friedlander approach would involve the reaction of an appropriately substituted 2-aminopyridine-3-carbaldehyde or a 2-aminopyridine-3-acyl derivative with an isatin-derived substrate. For instance, the reaction of isatin (B1672199) (or a derivative) with a 2-amino-3-acylpyridine could potentially lead to the desired fused system. The versatility of the Friedlander reaction allows for the introduction of various substituents on both the indole and the newly formed pyridine ring, depending on the choice of starting materials.
Modified Friedlander reactions, which utilize alternative catalysts or reaction conditions to improve yields and substrate scope, are also highly relevant. nih.gov For example, the use of ionic liquids or solid-supported catalysts can offer greener and more efficient alternatives to traditional methods. nih.gov The dehydrogenative Friedlander annulation, which employs alcohols as substrates in the presence of a suitable catalyst, represents another modern variation that could be adapted for the synthesis of the target scaffold. nih.gov
A key challenge in applying the Friedlander synthesis to this specific target is achieving the correct regioselectivity of the cyclization. The choice of the aminopyridine precursor is crucial to ensure the formation of the nih.govnsf.govnaphthyridine isomer.
Conrad-Limpach and Gould-Jacobs Methods
The Conrad-Limpach and Gould-Jacobs reactions are classical methods for the synthesis of 4-hydroxyquinolines and their naphthyridine analogues. nsf.govwikipedia.org These reactions are particularly useful for constructing the pyridinone ring, which is a key feature of the target dione structure.
The Conrad-Limpach synthesis involves the condensation of an arylamine with a β-ketoester. wikipedia.org The reaction conditions, particularly the temperature, determine the regiochemical outcome. At lower temperatures, the kinetically controlled product, a β-aminoacrylate, is formed, which upon heating cyclizes to a 4-quinolone. For the synthesis of an Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione precursor, an aminopyridine derivative would be used in place of aniline. The reaction with a suitable β-ketoester derived from an indole precursor could provide a route to the desired naphthyridinone intermediate.
The Gould-Jacobs reaction is a related method that utilizes an aniline (or aminopyridine) and diethyl ethoxymethylenemalonate (EMME) or a similar acyl malonic ester. arkat-usa.orgnih.gov The reaction proceeds through an initial substitution to form an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to afford a 4-hydroxy-3-carboalkoxyquinoline. arkat-usa.org Subsequent hydrolysis and decarboxylation yield the corresponding 4-quinolone. arkat-usa.org This method has been successfully applied to the synthesis of various fused pyridinone systems. arkat-usa.org The application of the Gould-Jacobs reaction to an appropriately substituted aminopyridine would be a viable strategy for constructing the naphthyridinone portion of the target molecule.
| Reaction | Key Reactants | Product Type | Ref. |
| Conrad-Limpach | Aminopyridine + β-ketoester | 4-Hydroxynaphthyridinone | nsf.govwikipedia.org |
| Gould-Jacobs | Aminopyridine + Diethyl ethoxymethylenemalonate | 4-Hydroxy-3-carboalkoxynaphthyridinone | arkat-usa.orgnih.gov |
Combes Reaction and Meth-Cohn Reaction Applications
The Combes quinoline (B57606) synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org By employing an aminopyridine as the starting material, this reaction can be adapted for the synthesis of substituted naphthyridines. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.org For the synthesis of the Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione scaffold, a potential strategy would involve the reaction of an aminopyridine with a β-diketone derived from an indole precursor. The regioselectivity of the cyclization is a critical factor and is influenced by the substitution pattern of the aminopyridine.
The Meth-Cohn quinoline synthesis is a versatile method that utilizes the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a disubstituted formamide) to convert anilides into 2-chloro-3-formylquinolines. sciensage.infochemistry-online.com This reaction can be extended to the synthesis of fused pyridines. scispace.com The resulting chloro and formyl groups are valuable handles for further functionalization. An adaptation of this methodology to an appropriate indole-containing anilide could potentially provide a precursor for the Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione system. The subsequent steps would involve cyclization to form the naphthyridine ring and further modifications to introduce the dione functionality.
Pictet-Spengler Reaction Adaptations for Fused Systems
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. acs.orgnih.gov This reaction is particularly well-suited for the construction of indole-containing fused systems, with tryptamine (B22526) and its derivatives being common starting materials. nsf.govnih.gov
To construct the Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione scaffold, a modified Pictet-Spengler approach could be envisioned. This would likely involve a multi-step sequence where a tryptamine derivative is first modified to incorporate a latent pyridine ring precursor. For instance, a tryptamine derivative could be reacted with an appropriate aldehyde or ketone that also contains the necessary functionality for subsequent naphthyridine ring formation. The initial Pictet-Spengler cyclization would form the tetrahydro-β-carboline core, which would then be further elaborated to construct the fused naphthyridine ring. The success of this strategy hinges on the careful design of the starting materials to facilitate the desired tandem or sequential reactions. While direct application to the target dione is not straightforward, the Pictet-Spengler reaction remains a valuable tool for building complex indole alkaloids and could be adapted for the synthesis of advanced intermediates.
Aza-Diels-Alder Reactions in Heterocyclic Ring Formation
The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile, is a powerful method for the construction of nitrogen-containing six-membered rings. wikipedia.org This reaction can be employed for the synthesis of tetrahydropyridines and, after subsequent oxidation, pyridines. wikipedia.orgnih.gov
In the context of synthesizing the Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione scaffold, an inverse-electron-demand aza-Diels-Alder reaction could be a viable strategy. acs.org This would involve the reaction of an electron-rich dienophile, such as an indole derivative, with an electron-poor aza-diene. Alternatively, a normal-electron-demand aza-Diels-Alder reaction could be employed with an indole-containing diene and an imine as the dienophile. The resulting cycloadduct would be a tetrahydro-indolo-naphthyridine precursor, which could then be oxidized to the fully aromatic dione. The regioselectivity and stereoselectivity of the cycloaddition are key considerations in this approach.
Intramolecular Povarov Reaction in Naphthyridine Synthesis
The Povarov reaction is a three-component reaction between an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline. nih.gov The intramolecular version of this reaction, where the aniline and the alkene are tethered, provides a powerful method for the synthesis of fused heterocyclic systems. mdpi.com
For the synthesis of the Indolo[1,2-b] nih.govnsf.govnaphthyridine-6,12-dione skeleton, an intramolecular Povarov reaction could be designed starting from an indole-tethered aminopyridine derivative. The aminopyridine would react with an aldehyde to form an imine, which would then undergo an intramolecular cycloaddition with the tethered alkene. This would lead to the formation of a tetrahydro-indolo-naphthyridine intermediate, which could be subsequently oxidized to the desired dione. This approach offers the potential for high stereocontrol in the formation of the new stereocenters in the tetrahydro-naphthyridine ring. mdpi.com
| Reaction | Key Transformation | Potential Application to Target Scaffold | Ref. |
| Friedlander Reaction | Condensation of a 2-aminoaryl ketone/aldehyde with an α-methylene compound | Reaction of an isatin derivative with a 2-amino-3-acylpyridine | researchgate.netnih.gov |
| Conrad-Limpach Synthesis | Condensation of an aniline with a β-ketoester | Reaction of an aminopyridine with an indole-derived β-ketoester | nsf.govwikipedia.org |
| Gould-Jacobs Reaction | Condensation of an aniline with an ethoxymethylenemalonate | Reaction of an aminopyridine with an indole-derived malonate | arkat-usa.orgnih.gov |
| Combes Reaction | Acid-catalyzed condensation of an aniline with a β-diketone | Reaction of an aminopyridine with an indole-derived β-diketone | wikipedia.org |
| Meth-Cohn Reaction | Vilsmeier-Haack reaction of anilides | Formation of a 2-chloro-3-formyl-indolo-naphthyridine precursor | sciensage.infochemistry-online.com |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with a carbonyl compound | Synthesis of a tetrahydro-β-carboline intermediate for further elaboration | acs.orgnih.gov |
| Aza-Diels-Alder Reaction | [4+2] cycloaddition involving a nitrogen atom | Cycloaddition of an indole derivative with an aza-diene | wikipedia.orgnih.gov |
| Intramolecular Povarov Reaction | Intramolecular cycloaddition of an aniline-tethered alkene and an imine | Cyclization of an indole-tethered aminopyridine-derived imine | nih.govmdpi.com |
Reactivity and Derivatization of Indolo 1,2 B 1 2 Naphthyridine 6,12 Dione
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl groups at positions 6 and 12 of the Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione skeleton are susceptible to nucleophilic attack. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from the general behavior of ketones and lactams within similar heterocyclic frameworks.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the C-12 carbonyl group, which exhibits more ketone-like character. chemtube3d.comlibretexts.orgyoutube.com Such reactions would lead to the formation of tertiary alcohols after acidic workup. The regioselectivity for the C-12 position is anticipated due to the C-6 carbonyl being part of a less reactive lactam system.
Reduction of the carbonyl groups represents another important class of nucleophilic addition. Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones and amides. It is plausible that NaBH₄ would selectively reduce the C-12 ketone to a secondary alcohol, while the more powerful LiAlH₄ could potentially reduce both the ketone and the C-6 lactam carbonyl. For instance, the reduction of related isoindolo[2,1-a]quinoline-5,11-diones with sodium borohydride selectively reduces one of the carbonyls to a hydroxyl group. nih.gov
| Reagent | Expected Product at C-12 | Expected Product at C-6 | Reaction Conditions |
|---|---|---|---|
| Grignard Reagent (RMgX) | Tertiary Alcohol | No reaction or slower reaction | Anhydrous ether or THF |
| Organolithium (RLi) | Tertiary Alcohol | Potential for addition | Anhydrous ether or THF |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | No reaction | Protic solvent (e.g., MeOH, EtOH) |
| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Reduction to amine | Anhydrous ether or THF, followed by hydrolysis |
Intramolecular Cyclization Reactions Leading to Novel Fused Structures
The core of Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione can serve as a scaffold for the construction of even more complex, fused heterocyclic systems. This can be achieved by introducing appropriate functional groups that can undergo intramolecular cyclization.
One potential strategy involves the introduction of a side chain with a nucleophilic or electrophilic terminus. For example, an N-alkenyl substituted derivative could undergo an intramolecular Heck reaction. The intramolecular Heck reaction is a powerful tool for forming cyclic structures, where a palladium catalyst facilitates the coupling of an aryl or vinyl halide with an alkene within the same molecule. researcher.lifeorganicreactions.orgwikipedia.org Although not specifically demonstrated on this ring system, it is a widely used method for constructing fused rings in related heterocyclic compounds. thieme-connect.de
Photochemical cyclization is another viable approach. For instance, the photocyclization of an enamide derived from harmalan (B1223116) and nicotinoyl chloride leads to the formation of the alkaloid nauclefine, which possesses an indolo[2′,3′:3,4]pyrido[1,2-b] nih.govnih.govnaphthyridinone structure. rsc.orgnih.gov This suggests that derivatives of Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione bearing suitable unsaturated side chains could undergo photochemical 6π-electrocyclization or [2+2] cycloadditions to yield novel polycyclic architectures. nih.govrsc.org
Electrophilic Substitution Patterns on the Heterocyclic Core
The extended aromatic system of Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione is expected to undergo electrophilic aromatic substitution (SEAr) reactions. The regioselectivity of such reactions will be dictated by the electronic nature of the fused ring system. Indole (B1671886) itself is an electron-rich heterocycle that typically undergoes electrophilic substitution at the C3 position. However, in this fused system, the positions on the indole and naphthyridine moieties will have varied reactivity.
Based on the general principles of electrophilic aromatic substitution on indole derivatives, the benzene (B151609) ring of the indole moiety is a likely site for substitution. wikipedia.org For instance, nitration of 5,11-dihydroindolo[3,2-b]carbazoles, a related system, occurs at the C2 and C8 positions of the terminal benzene rings. beilstein-journals.orgbeilstein-journals.orgnih.gov This suggests that nitration of Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione would likely occur on the indole benzene ring.
Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (with fuming H₂SO₄), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). The precise substitution pattern on the Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione core would require experimental verification.
N-Alkylation, N-Acylation, and N-Tosylation Reactions for Functionalization
The nitrogen atom of the lactam in the Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione ring system is a key site for functionalization. N-alkylation, N-acylation, and N-tosylation introduce substituents that can modulate the compound's electronic properties, solubility, and potential for further reactions.
N-Alkylation can be achieved using an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
N-Acylation introduces an acyl group, which can serve as a protecting group or a precursor for further transformations. This is typically carried out using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. A direct N-acylation of indole with carboxylic acids catalyzed by boric acid has also been reported, offering a milder alternative. researchgate.net
N-Tosylation involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting N-tosyl group is a strong electron-withdrawing group and can also function as a protecting group. One-pot procedures for the direct transformation of amino alcohols to N-tosyl aziridines highlight the utility of tosylation in heterocyclic chemistry. nih.govresearchgate.net
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | DMF, Room temperature to elevated temperature | N-Alkyl derivative |
| N-Acylation | Acid chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | CH₂Cl₂, 0 °C to room temperature | N-Acyl derivative |
| N-Tosylation | p-Toluenesulfonyl chloride (TsCl), Base (e.g., Pyridine, KOH) | CH₂Cl₂, 0 °C to room temperature | N-Tosyl derivative |
Halogenation and Subsequent Cross-Coupling Methodologies
Halogenated derivatives of Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione are valuable intermediates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
A key precursor, 6-bromoindolo[1,2-b] nih.govnih.govnaphthyridine-5,12-dione, has been synthesized and its reactivity explored. mdpi.com The bromine atom in this compound is susceptible to displacement by various nucleophiles. For example, treatment with tetra-n-butylammonium chloride yields the 6-chloro derivative, while reaction with sodium methoxide (B1231860) gives the 6-methoxy analog. mdpi.com This bromo derivative also undergoes nucleophilic substitution with amines, such as 3-diethylaminopropylamine, to afford the corresponding 6-amino-substituted products. mdpi.com
These halogenated intermediates are prime candidates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.
Suzuki Coupling: Reaction with a boronic acid (RB(OH)₂) in the presence of a palladium catalyst and a base would introduce a new aryl or vinyl group. nih.govresearchgate.net
Heck Reaction: Coupling with an alkene would lead to the formation of an alkenyl-substituted derivative. princeton.edulibretexts.org
Sonogashira Coupling: Reaction with a terminal alkyne would yield an alkynyl-substituted product, which can be a precursor for further transformations. nih.gov
Side-Chain Modifications and Functional Group Interconversions
Once functional groups have been introduced onto the Indolo[1,2-b] nih.govnih.govnaphthyridine-6,12-dione core, they can be further modified through a variety of functional group interconversions.
For example, an amino group introduced via nucleophilic substitution of a halogen can be acylated or alkylated. A nitro group introduced by electrophilic substitution can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups. vanderbilt.edu An ester group, which could be introduced via a cross-coupling reaction, can be hydrolyzed to a carboxylic acid or reduced to an alcohol. nih.gov These transformations allow for the fine-tuning of the molecule's properties and the creation of a library of derivatives from a common intermediate.
Spectroscopic and Photophysical Characterization of Indolo 1,2 B 1 2 Naphthyridine 6,12 Dione Systems
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides significant insights into the conjugated π-electron system of Indolo[1,2-b] researchgate.netchemsrc.comnaphthyridine-6,12-dione, which is expected to govern its light-absorbing and emitting properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of light. For complex aromatic systems like Indolo[1,2-b] researchgate.netchemsrc.comnaphthyridine-6,12-dione, the absorption spectrum is dominated by π–π* transitions. The core structure combines an electron-rich indole (B1671886) system with an electron-deficient naphthyridine-dione system, creating an extended and polarized chromophore.
The indole chromophore itself is known to possess two distinct electronic transitions, the ¹Lₐ and ¹Lₑ bands, which are often observed in the 260-290 nm region. nist.gov When fused into the larger, rigid naphthyridine framework, these transitions are expected to shift to longer wavelengths (a bathochromic shift) due to the extended conjugation. Studies on related 1,6-naphthyridin-7(6H)-one scaffolds show that their maximum absorption wavelengths are highly dependent on solvent polarity and are typically centered between 320 and 386 nm, which is assigned to a π–π* transition. mdpi.comresearchgate.net Similar behavior is anticipated for the Indolo[1,2-b] researchgate.netchemsrc.comnaphthyridine-6,12-dione system, with strong absorption bands likely appearing in the UVA range.
Table 1: UV-Vis Absorption Data for an Analogous Naphthyridinone System
| Compound | Solvent | Absorption Max (λ_max) |
|---|---|---|
| TzNat A (a 1,6-naphthyridinone derivative) | Dichloromethane | 320 nm |
| TzNat B (a 1,6-naphthyridinone derivative) | Dichloromethane | 386 nm |
| TzNat C (a 1,6-naphthyridinone derivative) | Dichloromethane | 321 nm |
Data sourced from studies on potential fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold. mdpi.comresearchgate.net
Fluorescence Spectroscopy for Quantum Yields and Lifetimes
Fluorescence spectroscopy probes the emission of light from the lowest singlet excited state (S₁) back to the ground state (S₀). The rigid and planar geometry of the Indolo[1,2-b] researchgate.netchemsrc.comnaphthyridine-6,12-dione core is favorable for fluorescence, as it minimizes non-radiative decay pathways. Key parameters determined by this technique are the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ_F), the average time the molecule spends in the excited state.
The emission properties are expected to be sensitive to the environment, a phenomenon known as solvatochromism, where the emission wavelength shifts with solvent polarity. mdpi.com For related 1,6-naphthyridin-7(6H)-one systems, emission bands are observed in the range of 458–502 nm, with quantum yields reaching as high as 0.34 in certain solvents. mdpi.comresearchgate.net These molecules exhibit large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable property for fluorescent probes. mdpi.com The fluorescence lifetime for such systems is typically in the nanosecond range.
Table 2: Fluorescence Properties of Analogous Naphthyridinone Systems in Tetrahydrofuran (THF)
| Compound | Emission Max (λ_em) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| TzNat A | 458 nm | 0.16 | ~6500 |
| TzNat B | 502 nm | 0.34 | ~5300 |
| TzNat C | 460 nm | 0.14 | ~6400 |
Data sourced from studies on potential fluorescent nucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold. mdpi.comresearchgate.net
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, including FTIR and FT-Raman, provides a molecular fingerprint by probing the vibrational modes of a molecule's chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying functional groups. For Indolo[1,2-b] researchgate.netchemsrc.comnaphthyridine-6,12-dione, the most prominent peaks are expected to arise from the carbonyl groups and the aromatic framework.
Carbonyl (C=O) Stretching: The two ketone groups at positions 6 and 12 will give rise to strong, sharp absorption bands. Typically, conjugated ketones appear in the 1650-1700 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The vibrations of the fused aromatic and heteroaromatic rings will produce a series of bands in the 1450-1650 cm⁻¹ region.
C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.
Spectroscopic data from related indolo mdpi.comresearchgate.netnaphthyridine and other naphthyridine derivatives show characteristic peaks for the aromatic system in the 1530-1625 cm⁻¹ range. mdpi.comresearchgate.net
Table 3: Characteristic FTIR Peaks for Related Heterocyclic Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 4-ethynylpyridine derivative | Aromatic C=C/C=N | 1573, 1531 |
| Indolo mdpi.comresearchgate.netnaphthyridine derivative | Aromatic C=C/C=N | 1625, 1607, 1582 |
Data compiled from various synthetic reports on naphthyridine derivatives. mdpi.comresearchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. While no specific FT-Raman data for Indolo[1,2-b] researchgate.netchemsrc.comnaphthyridine-6,12-dione were found, it is expected that the symmetric vibrations of the large, polarizable aromatic ring system would be particularly Raman-active, providing further structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Conformational Analysis
NMR spectroscopy is the most powerful tool for determining the precise structural connectivity of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.
For Indolo[1,2-b] researchgate.netchemsrc.comnaphthyridine-6,12-dione, the ¹H NMR spectrum is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The exact chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on the electronic environment and the proximity to nitrogen atoms and carbonyl groups. Protons on the pyridine-like portion of the naphthyridine core are generally shifted further downfield compared to those on the indole benzene (B151609) ring.
The ¹³C NMR spectrum would provide complementary information. The carbonyl carbons (C6 and C12) are expected to resonate at the lowest field, likely in the 160-185 ppm range. The remaining sp² carbons of the fused aromatic system would appear between approximately 110 and 155 ppm. The chemical shifts of carbons adjacent to nitrogen atoms are particularly sensitive to the local electronic structure.
Detailed NMR data for various benzo[b] researchgate.netmdpi.comnaphthyridine and indolo mdpi.comresearchgate.netnaphthyridine derivatives provide a reference for these expected values, showing aromatic proton signals in the 7.5-9.2 ppm range and aromatic carbon signals up to ~160 ppm. researchgate.netnih.gov
Table 4: Representative ¹H and ¹³C NMR Chemical Shifts for Analogous Heterocyclic Scaffolds
| Compound Type | Nucleus | Representative Chemical Shift (δ) Range (ppm) |
|---|---|---|
| Benzo[b] researchgate.netmdpi.comnaphthyridine | ¹H (Aromatic) | 7.5 - 8.2 |
| ¹³C (Aromatic) | 123 - 157 | |
| Indolo mdpi.comresearchgate.netnaphthyridine | ¹H (Aromatic) | 8.4 - 9.2 |
| ¹³C (Aromatic) | 119 - 174 |
Data compiled from reports on the synthesis and characterization of related naphthyridine systems. researchgate.netnih.gov
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Detailed single-crystal X-ray diffraction data for the parent compound Indolo[1,2-b] nih.govrsc.orgnaphthyridine-6,12-dione is not extensively reported in the literature. However, analysis of closely related isomers and derivatives provides critical insights into the likely solid-state molecular architecture.
For instance, the crystal structure of the isomeric compound tryptanthrin (B1681603) (indolo[2,1-b]quinazoline-6,12-dione) reveals an essentially planar, conjugated four-ring system. nih.govrsc.org In substituted analogs like 7,9-dichloro-6H,12H-indolo[2,1-b]quinazoline-6,12-dione, this planarity is maintained, with maximum deviations from the mean plane being less than 0.09 Å. nih.gov The crystal packing in these systems is often stabilized by weak intermolecular interactions, including C-H⋯O, C-H⋯N, and C-H⋯Cl contacts. nih.govumn.edu
Computational studies on indolonaphthyridine derivatives, often performed using Density Functional Theory (DFT), also predict a highly rigid and non-planar geometry for the core structure when incorporated into larger systems, which is a key factor influencing charge transport properties. researchgate.net Optimized structures of indolonaphthyridine thiophene (B33073) (INDT) dimers, for example, show significant dihedral angles between the core unit and adjacent linker groups, which dictates the degree of electronic coupling. cam.ac.uk This structural rigidity and specific packing arrangement are fundamental to the material's electronic behavior in the solid state.
Advanced Photophysical Properties in the Context of Materials Science
The photophysical properties of indolonaphthyridine-dione systems are central to their function in electronic devices. These chromophores exhibit unique excited-state characteristics that make them suitable for applications requiring efficient light absorption, charge generation, and even exciton (B1674681) multiplication processes like singlet fission.
The relative energies of the first singlet (S₁) and triplet (T₁) excited states are critical parameters that govern the photophysical behavior of organic materials, particularly for applications in singlet fission, where the condition E(S₁) ≥ 2E(T₁) is a key requirement. nih.gov
For the indolonaphthyridine thiophene (INDT) monomer, a key derivative, TD-DFT calculations predict a T₁:S₁ energy ratio of 0.46. cam.ac.uk However, when two INDT units are covalently linked to form dimers, this ratio is altered. For dimers linked by para-phenyl (pP-INDT) and fluorene (B118485) (Fl-INDT) bridges, the S₁ state is selectively stabilized relative to the T₁ state, raising the T₁:S₁ ratio to 0.55 and 0.51, respectively. cam.ac.uk This shift suggests that intramolecular singlet fission in these specific dimer configurations could be endothermic. The energetic proximity of singlet and triplet states is a defining characteristic of this class of molecules and can be tuned through synthetic modification. instras.comrsc.orgresearchgate.net
| Compound/System | S₁ Energy (eV) | T₁ Energy (eV) | T₁:S₁ Ratio | Method |
| INDT Monomer | - | - | 0.46 | TD-DFT cam.ac.uk |
| pP-INDT Dimer | - | - | 0.55 | TD-DFT cam.ac.uk |
| Fl-INDT Dimer | - | - | 0.51 | TD-DFT cam.ac.uk |
Indolonaphthyridine-based materials are characterized by their low optical band gaps and strong absorption in the visible and near-infrared (NIR) regions. researchgate.net This is a highly desirable feature for organic photovoltaics, as it allows for the harvesting of a broader range of the solar spectrum.
Polymers incorporating the indolonaphthyridine-dione thiophene structure exhibit extremely small band gaps, on the order of 1.2 eV. researchgate.net This enables significant charge photogeneration at wavelengths up to 1000 nm. researchgate.net The lowest unoccupied molecular orbital (LUMO) energy level for an indolo-naphthyridine-6,13-dione thiophene-co-selenophene (INDT-S) polymer was estimated to be approximately -3.77 eV. researchgate.net The introduction of electron-withdrawing groups can further lower the energy gap; for one derivative, a band gap of 1.818 eV was calculated. researchgate.net The ability to tune the absorption profile into the NIR region is a key advantage of this chromophore system. researchgate.netmdpi.comaps.org
Singlet fission is an exciton multiplication process where one singlet exciton converts into two triplet excitons, offering a pathway to exceed the Shockley-Queisser limit in solar cells. cam.ac.uk The indolonaphthyridine chromophore is a promising candidate for singlet fission due to its photostability and suitable excited-state energetics. nih.govcam.ac.uk
Studies on covalently linked INDT dimers have provided significant insight into the mechanism of intramolecular singlet fission (i-SF). nih.govcam.ac.uk The rate and efficiency of singlet fission are highly dependent on the electronic coupling between the chromophore units, which is dictated by the choice of the bridging linker.
Using ultrafast spectroscopy, researchers found that a para-phenyl linked dimer (pP-INDT) exhibits the fastest rate of singlet fission compared to a fluorene-linked dimer (Fl-INDT), which is attributed to stronger electronic coupling over a shorter distance. cam.ac.uk Conversely, a meta-phenyl linked dimer shows no singlet fission, a result attributed to the effects of cross-conjugation. cam.ac.uk Furthermore, the rate of singlet fission was observed to increase in more polar solvents, suggesting that charge-transfer states play a mediating role in the process. nih.govcam.ac.uk However, a challenge remains in these systems, as the generated triplet pairs in both pP-INDT and Fl-INDT undergo rapid recombination back to the ground state without forming long-lived, separable triplets. cam.ac.uk
The efficiency of organic solar cells is critically dependent on the kinetics of charge generation and recombination at the donor-acceptor interface. Ultrafast transient absorption spectroscopy is a key technique for probing these dynamics. nih.govrsc.orgresearchgate.net
In a blend of an INDT-based polymer (INDT-S) and a fullerene acceptor (PCBM), photoexcitation leads to ultrafast charge generation. researchgate.net Transient absorption measurements reveal a rapid decay of the initial excited state with a lifetime of approximately 20 picoseconds. researchgate.net This kinetic trace is associated with both ultrafast charge generation and subsequent, very rapid geminate recombination (the recombination of the initially formed electron-hole pair). researchgate.net The kinetics of the pristine polymer film were observed to be nearly identical, consistent with a short S₁ state lifetime of around 23 ps. researchgate.net This indicates that while charge generation is efficient, overcoming rapid initial recombination is a key challenge for optimizing device performance with these materials. The development of asymmetric indolonaphthyridine derivatives aims to enhance excited-state charge-transfer character, which could favorably influence these kinetic processes. rsc.org
| System | Process | Characteristic Time | Technique |
| INDT-S Polymer | S₁ State Lifetime | ~23 ps | Transient Absorption Spectroscopy researchgate.net |
| INDT-S:PCBM Blend | Excited State Decay / Geminate Recombination | ~20 ps | Transient Absorption Spectroscopy researchgate.net |
Computational and Theoretical Investigations of Indolo 1,2 B 1 2 Naphthyridine 6,12 Dione
Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations
Density Functional Theory (DFT) and other ab initio quantum chemical methods are fundamental to investigating the electronic structure of molecules. DFT has become a popular and effective approach for studying the electronic characteristics of complex organic compounds, including fused nitrogen heterocycles. These calculations provide insights into the optimized geometry, electronic distribution, and spectroscopic properties of molecules.
For heterocyclic systems analogous to Indolo[1,2-b] pku.edu.cnnih.govnaphthyridine-6,12-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular structures and charge density distributions. Such studies on nitrogen heterocycles help in understanding their stability and reactivity. mdpi.com For instance, DFT has been successfully used to study the electronic and nonlinear optical properties of 2,7-naphthyridine (B1199556) derivatives, a core component of the title compound's structure. researchgate.net These computational methods serve as a powerful tool for predicting molecular properties that are otherwise difficult to obtain through experimental means alone. journalspub.info
Ab initio methods, while computationally more intensive, can provide benchmark data for complex systems. High-level correlated calculations, such as Møller-Plesset perturbation theory (MP2), can be used to obtain highly accurate energetic information for specific molecular conformations, serving as a reference for validating less demanding computational methods.
Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity.
In studies of related indolo[2,1-b]quinazoline (B1258998) derivatives, the HOMO-LUMO energy difference (ΔεL-H) was identified as a primary factor influencing their antitumor activity. pku.edu.cn Analysis of the HOMO and LUMO isosurfaces reveals the distribution of electron density and identifies the regions of the molecule most likely to be involved in chemical reactions. For many nitrogen-containing fused heterocycles, the HOMO and LUMO densities are distributed across the π-conjugated system of the rings. This delocalization is critical for the molecule's electronic transitions and interactions with biological targets.
Table 1. Representative Frontier Orbital Energies for Related Heterocyclic Systems. This table shows typical calculated HOMO, LUMO, and energy gap values for classes of compounds structurally related to Indolo[1,2-b] pku.edu.cnnih.govnaphthyridine-6,12-dione. The exact values depend on the specific substituents and computational method used. pku.edu.cn
Molecular Docking and Binding Mode Predictions for Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
For compounds with an indolo-naphthyridine scaffold, molecular docking studies are frequently performed to predict their potential as anticancer agents. researchgate.netnih.gov Common biological targets include enzymes crucial for cancer cell proliferation, such as topoisomerases and protein kinases. For example, derivatives of 1,8-naphthyridine (B1210474) have been docked against proteins like ALK, EGFR, and KRAS, which are implicated in lung cancer. worldwidejournals.com Similarly, docking studies on fluoro-indole derivatives have targeted the human topoisomerase-II enzyme. researchgate.net
The docking process generates a binding score, often expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. For Indolo[1,2-b] pku.edu.cnnih.govnaphthyridine-6,12-dione, docking simulations could predict its binding mode within targets like DNA topoisomerase IIα, providing a rationale for its potential cytotoxic activity. bohrium.com
Table 2. Example Molecular Docking Results for Related Heterocyclic Compounds. This table presents binding energies from docking studies of similar compounds against common anticancer targets, illustrating the typical range of predicted affinities. researchgate.netbohrium.commdpi.comnih.gov
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For flexible molecules, PES scanning helps identify the most stable low-energy conformers.
The Indolo[1,2-b] pku.edu.cnnih.govnaphthyridine-6,12-dione core is a rigid, planar, fused-ring system. Due to this rigidity, its conformational flexibility is highly limited compared to molecules with numerous rotatable single bonds. Conformational analysis for such a structure would primarily focus on minor deviations from planarity (e.g., slight puckering) and the orientation of any substituents attached to the core. A PES scan can be performed by systematically varying specific dihedral angles to confirm the lowest energy conformation. For example, in a study of 5,6-dimethoxy-1-indanone, a PES scan was used to determine the preferred orientation of the rotatable methoxy (B1213986) groups relative to the core ring system. nih.gov For the unsubstituted Indolo[1,2-b] pku.edu.cnnih.govnaphthyridine-6,12-dione, the planar conformation is expected to be the global minimum on the potential energy surface.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of newly designed molecules before their synthesis.
For structurally related Indolo[1,2-b]quinazoline derivatives, 2D and 3D-QSAR studies have been successfully conducted to model their anticancer activity. pku.edu.cnresearchgate.net In one study using Comparative Molecular Field Analysis (CoMFA), a robust 3D-QSAR model was established with high correlation and cross-validation coefficients (r² = 0.986, q² = 0.695). researchgate.net The results indicated that the electrostatic and steric properties of substituents play crucial roles. Specifically, substituents with more positive charges at one position (R1) and moderate volume at another (R2) were predicted to enhance anticancer activity. researchgate.net
Key molecular descriptors often found to be important in QSAR models for this class of compounds include:
Electronic Descriptors: HOMO-LUMO energy gap (ΔεL-H), net atomic charges. pku.edu.cn
Steric Descriptors: Molar volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient). pku.edu.cn
Topological Descriptors: Describing molecular size, shape, and branching.
These models provide a theoretical framework for the rational design of new, more potent Indolo[1,2-b] pku.edu.cnnih.govnaphthyridine-6,12-dione derivatives. researchgate.netbiointerfaceresearch.com
Thermodynamic and Kinetic Insights from Isodesmic Reaction Energy Calculations
Isodesmic reactions are hypothetical reactions in which the number and type of chemical bonds are conserved on both the reactant and product sides. wikipedia.org Calculating the enthalpy change (heat of reaction) for these reactions is a powerful method for determining the thermodynamic stability of molecules, particularly for evaluating ring strain in cyclic compounds and resonance stabilization in aromatic systems. acs.orgumsl.edu
This method is highly effective because it allows for the cancellation of systematic errors often present in computational chemistry calculations. acs.org By designing an appropriate isodesmic reaction, the heat of formation of a complex molecule like Indolo[1,2-b] pku.edu.cnnih.govnaphthyridine-6,12-dione can be accurately estimated based on the known heats of formation of simpler reference molecules. The calculated reaction energy reveals the deviation from simple bond additivity, providing a quantitative measure of the stabilization afforded by the fused aromatic system. This approach is valuable for comparing the relative stabilities of different isomers of fused nitrogen heterocycles and understanding how heteroatom placement influences thermodynamic properties. nih.govjournalspub.info
Structure Activity Relationships Sar and Mechanistic Biological Studies of Indolo 1,2 B 1 2 Naphthyridine 6,12 Dione Derivatives
Influence of Structural Modifications on DNA Intercalation Efficacy and Specificity
The planar aromatic core of indolo[1,2-b] researchgate.netunipa.itnaphthyridine-6,12-dione and its analogs is a primary determinant of their ability to intercalate into DNA. This interaction is driven by favorable stacking interactions between the flat surface of the molecule and the base pairs of the DNA double helix. researchgate.net The efficacy and specificity of this intercalation can be significantly modulated by structural modifications.
For the related indolo[2,1-b]quinazolinone derivatives, the introduction of aminoalkylamino side chains is crucial for the stabilization of DNA triplexes. nih.gov The orientation of these side chains plays a significant role in their stabilizing effect. nih.gov Furthermore, the addition of a fluorine atom at position-8 or a methyl group to the nitrogen adjacent to the planar core can enhance triplex DNA stability. nih.gov
Studies on substituted 5-methyl-5H-indolo[2,3-b]quinolines have indicated that electron-withdrawing substituents, such as halogens, nitro, or cyano groups, can weaken DNA interactions. researchgate.net Conversely, the introduction of amino functionalities at specific positions, such as C11 in 6-methyl-6H-indolo[2,3-b]quinolines, can improve biological activity, likely by increasing the basicity of the pyrido nitrogen through electron-donating resonance effects. researchgate.net
The following table summarizes the influence of various structural modifications on the DNA binding of indoloquinoline analogs:
| Compound Class | Structural Modification | Effect on DNA Binding | Reference |
| Indolo[2,1-b]quinazolinones | Aminoalkylamino side chains | Essential for DNA triplex stabilization | nih.gov |
| Indolo[2,1-b]quinazolinones | Position-8 fluorine atom | Enhances triplex stability | nih.gov |
| Indolo[2,1-b]quinazolinones | Methyl group on adjacent nitrogen | Enhances triplex stability | nih.gov |
| 5-methyl-5H-indolo[2,3-b]quinolines | Electron-withdrawing groups (halogens, nitro, cyano) | Weakens DNA interaction | researchgate.net |
| 6-methyl-6H-indolo[2,3-b]quinolines | C11 amino functionality | Improves biological activity | researchgate.net |
Impact of Substituents on Topoisomerase I and II Inhibition Mechanisms
Indolo[1,2-b] researchgate.netunipa.itnaphthyridine-6,12-dione derivatives are also known to target topoisomerases, enzymes that are critical for managing DNA topology during cellular processes like replication and transcription. nih.gov These compounds can act as topoisomerase poisons by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. umed.pl
The inhibitory activity against topoisomerase I and II is highly dependent on the nature and position of substituents on the indolonaphthyridine core. For instance, in the related class of dibenzo[c,h] nih.govnih.govnaphthyridinones, the mechanism of topoisomerase I inhibition is based on the stabilization of the cleavage DNA-Top I covalent complexes. nih.gov A notable example is Topovale, a synthetic compound that is a potent topoisomerase I inhibitor. nih.gov
Further lead optimization of indenoisoquinoline analogues, which share structural similarities, has shown that varying substituents on the A- and D-rings, as well as modifications to the lactam B-ring, significantly impact topoisomerase I inhibitory activity. nih.gov The addition of an aminopropyl side chain to the lactam nitrogen was found to be particularly advantageous for enhancing this activity. nih.gov
| Compound Class | Target Enzyme | Mechanism of Inhibition | Key Structural Feature | Reference |
| Dibenzo[c,h] nih.govnih.govnaphthyridinones | Topoisomerase I | Stabilization of cleavage DNA-Top I covalent complexes | Not specified | nih.gov |
| Indenoisoquinolines | Topoisomerase I | Potent inhibition | Aminopropyl side chain on lactam nitrogen | nih.gov |
Molecular Determinants for Cell Cycle Arrest and Apoptosis Induction
The cytotoxic effects of indolo[1,2-b] researchgate.netunipa.itnaphthyridine-6,12-dione derivatives often culminate in the induction of cell cycle arrest and apoptosis. These processes are governed by a complex interplay of molecular signaling pathways that are influenced by the specific structural features of the compounds.
For example, a study on novel indolo[3,2-b]andrographolide derivatives demonstrated that these compounds can induce both early and late cellular apoptosis in a concentration-dependent manner. nih.gov The most active compound in this series also caused cell cycle arrest in the S-phase. nih.gov Similarly, pyrazole (B372694) derivatives of naphthyridine have been shown to induce apoptosis, with the most active compounds causing G0/G1 cell cycle arrest in cancer cells. nih.gov Morphological features of apoptosis, such as cell shrinkage and condensation of nuclear material, were observed in treated cells. nih.gov
The presence of an acetylamino moiety at position 3 in 6H-Indolo[2,3-b] nih.govnih.govnaphthyridine derivatives has been identified as crucial for their cytostatic activity. nih.gov
Targeted Derivatization for Specific Enzyme Inhibition (e.g., Casein Kinase II (CK2), Protein Kinases, Ras Protein)
Beyond DNA and topoisomerases, derivatives of the indolonaphthyridine scaffold have been developed to selectively inhibit other key enzymes involved in cellular signaling and proliferation.
Casein Kinase II (CK2): Indeno[1,2-b]indole-9,10-dione derivatives have been synthesized as inhibitors of human casein kinase II (CK2). nih.gov The most potent inhibitors in this class feature an N(5)-isopropyl substituent on the C-ring. nih.gov Interestingly, the same scaffold can be modified to selectively inhibit the breast cancer resistance protein ABCG2, with a N(5)-phenethyl substituent being critical for this activity. nih.gov This demonstrates that targeted derivatization can switch the selectivity between different protein targets. nih.gov
Protein Kinases: The indole (B1671886) nucleus is a versatile foundation for discovering drug-like kinase inhibitors. nih.gov Modifications of substituents on the indole moiety can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting compounds. nih.gov For instance, various indole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), Akt kinases, and checkpoint kinase 1 (Chk1). unipa.itdepositolegale.it
Ras Protein: Indole and its derivatives can also target regulatory factors in the Ras-related signaling pathway, which is often aberrantly activated in tumors. nih.gov These compounds can interfere with or block this pathway by inhibiting enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt) or by affecting SOS-mediated nucleotide exchange. nih.gov
The following table highlights the targeted derivatization of related indole compounds for specific enzyme inhibition:
| Target Enzyme | Compound Class | Key Structural Feature for Inhibition | Reference |
| Casein Kinase II (CK2) | Indeno[1,2-b]indole-9,10-diones | N(5)-isopropyl substituent | nih.gov |
| Protein Kinases (CDKs, Akt, Chk1) | Indole derivatives | Various substituent modifications | unipa.itnih.govdepositolegale.it |
| Ras Protein Signaling | Indole derivatives | Varies depending on the specific target in the pathway | nih.gov |
Theoretical Frameworks and Molecular Modeling for Predicting Biological Activity
Computational approaches, including theoretical frameworks and molecular modeling, are invaluable tools for understanding the SAR of indolo[1,2-b] researchgate.netunipa.itnaphthyridine-6,12-dione derivatives and for predicting their biological activity. These methods provide insights into the molecular interactions that govern the binding of these compounds to their biological targets.
For instance, 3-D QSAR (Quantitative Structure-Activity Relationship) and pharmacophore generation methods have been used to create predictive models for the antileishmanial activity of indolo[2,1-b]quinazoline-6,12-dione analogues. nih.gov These studies have shown a correlation between biological activity and calculated molecular properties such as molecular density, partition coefficient, molecular orbital energies, and redox potentials. nih.gov The carbonyl groups of the five- and six-membered rings in the indolo[2,1-b]quinazoline-6,12-dione skeleton and the ability for electron transfer to the carbonyl atom appear to be crucial for activity. nih.gov
Molecular docking studies have also been employed to propose binding interaction modes for various indole derivatives with their target enzymes. For example, docking simulations have been used to understand the binding of isatin (B1672199) derivatives to the SARS-CoV 3CL protease. researchgate.net These computational tools aid in the rational design of new derivatives with improved potency and selectivity. nih.gov
Advanced Applications of Indolo 1,2 B 1 2 Naphthyridine 6,12 Dione in Materials Science and Biomedical Research
Organic Electronics and Photovoltaic Technologies
The robust, planar structure of the indolonaphthyridine-dione unit makes it an excellent candidate for applications in organic electronics. researchgate.net Its electron-deficient nature, a consequence of the bis-imide functional groups, allows it to function effectively in electron-transporting and light-absorbing layers of various devices. sci-hub.seresearchgate.net
Role as Electron-Accepting Building Blocks in Conjugated Polymers
The indolonaphthyridine-dione moiety serves as a potent electron-accepting unit when incorporated into conjugated polymers. researchgate.net Researchers have synthesized a range of copolymers by pairing solubilized indolonaphthyridine monomers with various electron-donating comonomers like thiophene (B33073) and benzothiadiazole. sci-hub.seresearchgate.net This donor-acceptor (D-A) architecture is fundamental to creating low bandgap materials that can absorb light in the near-infrared (NIR) region of the electromagnetic spectrum. princeton.edu The resulting polymers exhibit impressive characteristics, including extremely small optical band gaps of around 1.2 eV, which is advantageous for capturing a broader range of the solar spectrum in photovoltaic devices. princeton.edu The strong planarity and electron-withdrawing capability of the indolonaphthyridine-dione core contribute to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) energies of these polymers, a key requirement for efficient electron injection and transport. princeton.edu
Development of High-Performance Organic Field-Effect Transistors (OFETs)
Polymers incorporating the indolonaphthyridine-dione chromophore have demonstrated exceptional performance in Organic Field-Effect Transistors (OFETs). researchgate.net These materials have exhibited remarkable ambipolar transport, meaning they can conduct both positive charge carriers (holes) and negative charge carriers (electrons). sci-hub.seresearchgate.net Notably, they have achieved extraordinary n-type (electron) mobilities, with some polymers reaching values as high as 3.1 cm²/(V·s). sci-hub.seresearchgate.net This level of performance is significant as it surpasses the benchmark set by amorphous silicon, a standard material in conventional electronics. researchgate.net The high electron mobility is a direct result of the inherent electron-deficient character of the indolonaphthyridine-dione unit, which facilitates stable and efficient electron transport. princeton.edu
Below is a table summarizing the OFET performance of various polymers based on an indolonaphthyridine-dione acceptor unit copolymerized with different donor comonomers.
| Polymer Name | Donor Comonomer | Hole Mobility (μh) [cm²/(V·s)] | Electron Mobility (μe) [cm²/(V·s)] |
| INDTT | Thiophene | - | 0.31 |
| INDTS | Selenophene | - | 0.99 |
| INDTBT | Benzothiadiazole | 0.52 | 3.1 |
Data sourced from studies on indolo-naphthyridine-6,13-dione derivatives. sci-hub.se
Optimization of Organic Photovoltaics (OPVs)
The unique optoelectronic properties of indolonaphthyridine-dione-based polymers make them highly suitable for use in Organic Photovoltaics (OPVs). Their narrow band gaps allow for significant light absorption in the near-infrared, a region often unutilized by standard polymer solar cells. princeton.edu This capability for charge photogeneration at wavelengths up to 1000 nm opens the door for their use in transparent or tandem solar cell devices. princeton.edu When blended with fullerene derivatives (like PCBM) to create the active layer of a solar cell, these polymers have led to devices with power conversion efficiencies (PCEs) of up to 4.1%. researchgate.netprinceton.edu The performance of these OPVs underscores the potential of the indolonaphthyridine-dione chromophore class in developing high-performance organic solar energy conversion technologies.
Correlation of Molecular Structure with n-type Charge Carrier Mobility and Polymer Crystallinity
A strong correlation exists between the molecular structure of indolonaphthyridine-dione-based polymers, their solid-state packing (crystallinity), and the resulting n-type charge carrier mobility. princeton.edu Research has shown that the choice of the comonomer unit paired with the indolonaphthyridine-dione acceptor has a significant impact on the polymer's backbone crystallinity. princeton.edu High crystallinity along the polymer backbone, with correlation lengths sometimes exceeding 20 nm, has been directly linked to ultrahigh n-type mobilities. princeton.edu Interestingly, theoretical analyses have revealed that these polymers often adopt highly rigid, nonplanar geometries. princeton.edu This finding challenges the traditional design rule in organic electronics that maximizing backbone planarity is essential for achieving high charge carrier mobilities and narrow band gaps. sci-hub.seprinceton.edu The inherent rigidity and unique packing motifs of these polymers appear to provide efficient pathways for charge transport, even without a perfectly planar structure. princeton.edu
Design of Small-Molecule Hole Transporting Materials (HTMs)
There is no publicly available research specifically detailing the design or application of Indolo[1,2-b] sci-hub.senih.govnaphthyridine-6,12-dione as a small-molecule hole transporting material (HTM). The inherent electron-deficient nature of the indolonaphthyridine-dione core makes it more suited for electron-transporting (n-type) or light-absorbing applications rather than hole-transporting (p-type) roles.
Biomedical Research Beyond Basic Activity
Based on available scientific literature, there is no information regarding the application of Indolo[1,2-b] sci-hub.senih.govnaphthyridine-6,12-dione in biomedical research beyond basic activity studies. The research focus for this class of compounds has been predominantly centered on their optoelectronic properties for use in materials science.
Development as Chemical Probes for Investigating DNA Interactions and Cellular Pathways
The planar, electron-rich nature of the indolo-naphthyridine scaffold makes it an attractive candidate for the development of chemical probes that interact with nucleic acids. While direct studies on Indolo[1,2-b] nih.govchalmers.senaphthyridine-6,12-dione as a DNA probe are limited, research on analogous structures provides a strong rationale for its potential in this area. The ability of such compounds to intercalate into the DNA helix or bind to specific DNA structures can be harnessed to create fluorescent probes for visualizing DNA and studying cellular processes.
Derivatives of the closely related indolo[2,1-b]quinazolinone scaffold have been synthesized and shown to act as specific stabilizing agents for DNA triple helices. nih.gov The addition of aminoalkylamino side chains to this core structure was found to be crucial for this stabilization. nih.gov Further enhancements in triplex DNA stability were observed with the introduction of a fluorine atom at position-8 or a methyl group on the nitrogen adjacent to the planar core. nih.gov Conformational analysis suggested that the orientation of the side chain is a key determinant of the compound's ability to stabilize the DNA triplex. nih.gov
Similarly, antiviral indolo[2,3-b]quinoxaline derivatives have been demonstrated to bind to DNA through an intercalative mechanism. chalmers.se This mode of binding is crucial to their antiviral activity, which involves the disruption of processes essential for viral uncoating. chalmers.se These findings underscore the potential of designing Indolo[1,2-b] nih.govchalmers.senaphthyridine-6,12-dione derivatives with tailored side chains to act as selective DNA binders and fluorescent probes for cellular imaging and diagnostics. The inherent fluorescence of many indole (B1671886) derivatives further supports their utility in developing "turn-on" or "turn-off" fluorescent probes that signal binding to specific DNA sequences or conformations.
Design of Novel Antimalarial Agents Based on Scaffold Variations
The urgent need for new antimalarial drugs to combat the spread of drug-resistant Plasmodium falciparum has driven the exploration of novel chemical scaffolds. The indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin) scaffold, a close structural analog of Indolo[1,2-b] nih.govchalmers.senaphthyridine-6,12-dione, has emerged as a promising starting point for the development of potent antimalarial agents.
Extensive structure-activity relationship (SAR) studies have been conducted on tryptanthrin (B1681603) derivatives, revealing key structural features for antimalarial activity. A three-dimensional quantitative structure-activity relationship (QSAR) pharmacophore model was developed based on a set of 17 substituted tryptanthrins that exhibited significant in vitro activity (below 100 ng/mL) against both sensitive and multidrug-resistant strains of P. falciparum. nih.govresearchgate.net This model identified two hydrogen bond acceptors and two hydrophobic aromatic features as crucial for activity. nih.govresearchgate.net
The predictive power of this pharmacophore model is demonstrated by its ability to map onto several well-known classes of antimalarial drugs, including quinolines and plasmepsin inhibitors, suggesting a potentially common mechanism of action or interaction with similar biological targets. nih.govresearchgate.net This model has been instrumental in guiding the design and synthesis of new, potent analogs and in searching 3D chemical databases for novel antimalarial candidates. nih.govresearchgate.net The findings from the tryptanthrin scaffold provide a valuable blueprint for designing and synthesizing novel Indolo[1,2-b] nih.govchalmers.senaphthyridine-6,12-dione derivatives with potentially superior antimalarial efficacy.
| Scaffold | Key Finding | Significance | Reference |
|---|---|---|---|
| Indolo[2,1-b]quinazoline-6,12-dione (Tryptanthrin) | Development of a 3D QSAR pharmacophore model for antimalarial activity. | Identified key structural features (2 H-bond acceptors, 2 hydrophobic aromatic features) for activity against P. falciparum. | nih.govresearchgate.net |
| Substituted Tryptanthrins | Exhibited potent in vitro activity (<100 ng/mL) against sensitive and multidrug-resistant P. falciparum. | Demonstrates the potential of this scaffold in overcoming drug resistance. | nih.govresearchgate.net |
Mechanism-Based Inhibitors of Key Biological Targets
The structural rigidity and diverse functionality of the indolo-naphthyridine framework make it a versatile scaffold for designing mechanism-based inhibitors of key biological targets, particularly protein kinases. While the specific inhibitory profile of Indolo[1,2-b] nih.govchalmers.senaphthyridine-6,12-dione is not extensively documented, studies on related indole and naphthyridine derivatives highlight the therapeutic potential of this chemical class.
For instance, derivatives of indolin-2-one have been developed as selective inhibitors of Aurora B kinase, a crucial regulator of the cell cycle that is often overexpressed in cancers. nih.gov Guided by structure-based design, specific derivatives demonstrated potent activity against Aurora B and antiproliferative effects in breast cancer cell lines. nih.gov Similarly, sulfonylated indolo[1,2-a]quinolines have been identified as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in lung cancer therapy. nih.gov Molecular dynamics simulations revealed that these compounds form stable complexes within the ATP-binding site of EGFR. nih.gov
Furthermore, various naphthyridine compounds have been investigated as inhibitors of JAK kinases, which are involved in inflammatory pathways. google.com The broad applicability of the indole and naphthyridine cores in kinase inhibition suggests that derivatives of Indolo[1,2-b] nih.govchalmers.senaphthyridine-6,12-dione could be rationally designed to target the ATP-binding sites of specific kinases implicated in various diseases. The dione (B5365651) functionality could also play a role in interacting with the kinase active site, potentially through hydrogen bonding with hinge region residues.
| Scaffold Derivative | Target Kinase | Therapeutic Area | Reference |
|---|---|---|---|
| Indolin-2-one derivatives | Aurora B kinase | Breast Cancer | nih.gov |
| Sulfonylated indolo[1,2-a]quinolines | EGFR tyrosine kinase | Lung Cancer | nih.gov |
| Naphthyridine compounds | JAK kinases | Inflammatory Diseases | google.com |
| Indeno[1,2-b]indole derivatives | Protein kinase CK2 | Cancer | researchgate.net |
Future Perspectives and Emerging Research Directions
Innovations in Sustainable and Scalable Synthetic Methodologies
Future synthetic research will likely focus on developing more environmentally benign and economically viable routes to Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione and its derivatives. Current multi-step syntheses for related heterocyclic systems can be resource-intensive. The development of one-pot synthesis protocols, such as those seen for Indolo[2,1-b]quinazoline-6,12-diones which can involve a tandem process of five reactions in a single step, represents a significant goal. researchgate.net Such methodologies improve efficiency by minimizing intermediate isolation steps, reducing solvent waste, and lowering energy consumption.
Furthermore, the exploration of green chemistry principles will be paramount. This includes the use of renewable starting materials, employing catalytic rather than stoichiometric reagents, and utilizing safer solvent systems. For instance, strategies that improve upon existing syntheses, such as switching protecting groups to achieve a significant improvement in total yield, are indicative of the move towards more sustainable practices. scispace.com The scalability of these new synthetic routes will be a critical factor, ensuring that larger quantities of the compound can be produced for extensive material science and preclinical studies.
Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the formation of Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione, as well as its behavior in various applications, is essential for optimization. Future research will increasingly leverage advanced spectroscopic techniques for real-time, in-situ monitoring of chemical processes. Techniques such as process IR and Raman spectroscopy, coupled with kinetic modeling, can provide invaluable data on reaction intermediates, transition states, and the influence of process parameters on reaction pathways.
For its potential applications in materials science, time-resolved spectroscopy will be crucial. For example, in the context of organic electronics where related indolo-naphthyridine structures have shown promise, transient absorption spectroscopy can elucidate the dynamics of charge generation and recombination on femtosecond to millisecond timescales. researchgate.net This provides direct insight into the structure-property relationships that govern device efficiency and performance.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds. For Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione, ML models can be trained on existing data from related heterocyclic compounds to predict various physicochemical and biological properties. chemrxiv.org This predictive power can accelerate the design of new derivatives with tailored electronic, optical, or therapeutic characteristics, significantly reducing the need for laborious and time-consuming trial-and-error synthesis.
Generative models, a subset of AI, could be employed to propose entirely new Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione derivatives with desired functionalities. By learning from vast chemical databases, these models can identify novel substitution patterns that could lead to enhanced performance in specific applications, such as improved charge mobility in organic semiconductors or increased binding affinity to a biological target. The challenge remains in generating accurate predictions for out-of-distribution data, which is crucial for novel compound discovery. chemrxiv.org
Exploration of Novel Material Applications and Device Architectures
The rigid, planar structure and extended π-conjugation of the Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione core make it an attractive candidate for novel organic electronic materials. Future research will likely explore its application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). Analogous indigoid-based chromophores have been incorporated into conjugated polymers exhibiting impressively small band gaps and high n-type mobility, highlighting the potential of this structural class. scispace.comprinceton.edu
The development of materials with aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) properties is another promising avenue. rsc.org By strategically modifying the Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione scaffold, it may be possible to create luminogenic materials with applications in bio-imaging, chemical sensors, and solid-state lighting. Research into new device architectures, such as ambipolar transistors that can conduct both holes and electrons, will also be critical for realizing the full potential of these materials. scispace.com
Development of Next-Generation Targeted Therapeutic Agents and Diagnostics
The indole (B1671886) and naphthyridine moieties are well-established pharmacophores present in numerous bioactive compounds. The fused Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione framework represents a novel scaffold for the design of next-generation therapeutic agents. The structural similarity to compounds with known anticancer and cytostatic properties, such as various indolo[2,3-b] scispace.commdpi.comnaphthyridine and indolo[2,1-b]quinazoline (B1258998) derivatives, suggests that this core could be a promising starting point for oncology research. nih.govnih.gov
Future work will involve the synthesis of libraries of Indolo[1,2-b] researchgate.netresearchgate.netnaphthyridine-6,12-dione derivatives and their screening against a wide range of biological targets, including protein kinases, topoisomerases, and other enzymes implicated in disease. nih.govmdpi.com Furthermore, the unique photophysical properties that may be engineered into this scaffold could be exploited for the development of fluorescent probes for diagnostics and cellular imaging, similar to how other naphthyridine-based compounds are being explored as potential fluorescent nucleoside analogues. mdpi.com Structure-activity relationship (SAR) studies, guided by computational docking and ML predictions, will be instrumental in optimizing the potency and selectivity of these future therapeutic and diagnostic agents.
Q & A
Q. What are the key structural features of indolo[1,2-b][2,7]naphthyridine-6,12-dione that influence its electronic and photophysical properties?
The compound’s fused heterocyclic core, including the indole and naphthyridine moieties, creates a rigid π-conjugated system. This structure enhances electron delocalization and stabilizes charge-transfer states, which are critical for applications in optoelectronics or photodynamic therapy. Researchers should analyze its HOMO-LUMO gap via computational methods (e.g., DFT) and validate with UV-Vis and fluorescence spectroscopy to correlate structure with properties .
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
Methodological approaches include:
- Testing solvent systems (e.g., DMF vs. THF) to enhance cyclization efficiency during the formation of the naphthyridine ring.
- Employing catalysts like Pd(OAc)₂ for Suzuki-Miyaura couplings to reduce side reactions .
- Monitoring reaction progress via HPLC or TLC, followed by purification using column chromatography with gradient elution .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- HRMS : Confirm molecular ion peaks and detect impurities.
- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, especially for derivatives with substituents prone to tautomerism .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized compounds. Researchers should:
- Replicate experiments under standardized protocols (e.g., OECD guidelines).
- Use high-purity batches (>95% by HPLC) and validate results via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Apply multivariate statistical analysis to isolate confounding variables .
Q. What strategies can address discrepancies in computational vs. experimental redox potentials for this compound?
- Calibrate DFT calculations using solvent-effect models (e.g., PCM) and benchmark against cyclic voltammetry data.
- Account for aggregation effects in solution by measuring concentration-dependent electrochemical behavior .
Q. How can the photostability of this compound be systematically evaluated for phototherapeutic applications?
- Perform accelerated degradation studies under UV/Vis irradiation (e.g., 365 nm) and monitor changes via HPLC.
- Use ESR spectroscopy to detect radical formation, which indicates oxidative degradation pathways.
- Correlate findings with TD-DFT simulations to predict vulnerable molecular sites .
Q. What experimental designs are suitable for probing the compound’s interaction with biological targets (e.g., DNA topoisomerases)?
- Surface plasmon resonance (SPR) : Quantify binding kinetics and affinity.
- Molecular docking : Guide mutagenesis studies to validate key residues in the target protein.
- Fluorescence quenching assays : Monitor conformational changes in the target upon ligand binding .
Methodological Considerations
Q. How should researchers design a study to compare the thermoelectric performance of this compound derivatives?
- Measure electrical conductivity (σ), Seebeck coefficient (S), and thermal conductivity (κ) using a four-probe setup and ZEM-3 instrument.
- Optimize doping levels (e.g., via iodine vapor exposure) to balance σ and S.
- Validate reproducibility across ≥3 independent samples and report uncertainties .
Q. What steps ensure reproducibility in synthesizing halogenated derivatives of this compound?
Q. How can quantum chemical calculations be integrated with experimental data to predict novel derivatives with enhanced properties?
- Use Gaussian or ORCA software to compute electronic parameters (e.g., ionization potential, electron affinity).
- Validate predictions via combinatorial synthesis of a focused library (e.g., 10–20 derivatives) and iterative SAR analysis .
Data Interpretation and Validation
Q. What criteria should be applied to assess the reliability of reported catalytic activity for this compound?
Q. How can researchers resolve conflicting reports on the compound’s fluorescence quantum yield (Φ)?
- Standardize measurements using reference dyes (e.g., quinine sulfate for Φ = 0.55).
- Account for solvent polarity and oxygen content, which influence radiative vs. non-radiative decay .
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
